molecular formula C14H16O B14228861 {1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene CAS No. 827615-91-8

{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene

Cat. No.: B14228861
CAS No.: 827615-91-8
M. Wt: 200.28 g/mol
InChI Key: PYPMQGMZLZJCDP-UHFFFAOYSA-N
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Description

{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene is an organic compound characterized by the presence of a cyclohexene ring, an ethenyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene typically involves the reaction of cyclohexene oxide with vinylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products

The major products formed from these reactions include epoxides, ketones, ethyl derivatives, and substituted benzene compounds.

Scientific Research Applications

{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene oxide: Shares the cyclohexene ring structure but lacks the ethenyl and benzene groups.

    Vinylbenzene: Contains the ethenyl and benzene groups but lacks the cyclohexene ring.

Uniqueness

{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene is unique due to its combination of structural features, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications that require specific interactions and functionalities.

Properties

CAS No.

827615-91-8

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-(cyclohexen-1-yloxy)ethenylbenzene

InChI

InChI=1S/C14H16O/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-10H,1,3,6-7,11H2

InChI Key

PYPMQGMZLZJCDP-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)OC2=CCCCC2

Origin of Product

United States

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